Perfluorooctylzinc bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

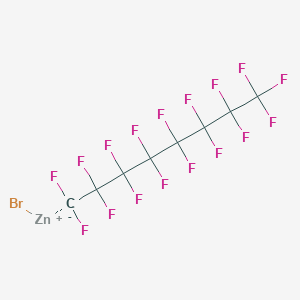

Perfluorooctylzinc bromide is a chemical compound that belongs to the class of organozinc compounds. It is characterized by the presence of a perfluorooctyl group attached to a zinc atom, with a bromide ion as a counterion. This compound is known for its unique properties, including high thermal stability and resistance to chemical reactions, making it valuable in various scientific and industrial applications.

Métodos De Preparación

The synthesis of perfluorooctylzinc bromide typically involves the reaction of perfluorooctyl bromide with zinc metal. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:

C8F17Br+Zn→C8F17ZnBr

This reaction is often conducted in a suitable solvent, such as tetrahydrofuran (THF), under reflux conditions to ensure complete reaction. Industrial production methods may involve the use of specialized reactors and purification techniques to obtain high-purity this compound.

Análisis De Reacciones Químicas

Cross-Coupling Reactions

Perfluorooctylzinc bromide participates in Negishi-type couplings with aryl or alkenyl halides, catalyzed by palladium or nickel complexes.

General Reaction:

C8F17ZnBr+R–XPd catalystC8F17–R+ZnBrX

Example Application:

| Substrate (R–X) | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| C6H5I | Pd(PPh3)4 | ~75 | |

| CH2=CHBr | NiCl2(dppp) | ~60 |

Transmetallation Reactions

The perfluorooctyl group can transfer to other metals, enabling diverse functionalization:

With Copper Salts:

C8F17ZnBr+CuCN→C8F17Cu+ZnBr(CN)

With Magnesium:

C8F17ZnBr+Mg→C8F17MgBr+Zn

Radical-Initiated Additions

Under UV light or radical initiators (e.g., AIBN), C8F17ZnBr adds across unsaturated bonds:

Alkyne Addition:

C8F17ZnBr+HC≡CHUVC8F17CH=CHZnBr

Acid Quenching

Protonation with aqueous acids generates perfluorooctane:

C8F17ZnBr+HCl→C8F17H+ZnBrCl

Stability and Handling

-

Moisture Sensitivity: Reacts violently with water, releasing HBr .

-

Storage: Requires inert atmospheres (argon/nitrogen) and anhydrous solvents.

-

Decomposition: Thermal degradation above 300°C produces toxic perfluoroisobutene (PFIB), necessitating controlled conditions .

Mechanistic Insights

Aplicaciones Científicas De Investigación

Imaging Applications

1.1 Magnetic Resonance Imaging (MRI)

Perfluorooctylzinc bromide has been investigated for use as a contrast agent in MRI. Its high fluorine content allows for enhanced imaging capabilities, particularly in detecting tumors. Studies have shown that PFOZB can be used to create nanocapsules that serve dual purposes: as contrast agents for both MRI and ultrasonography. These capsules are designed with a biodegradable polymer shell that enhances echogenicity while the perfluorinated liquid core facilitates detection via 19F MRI .

1.2 Computed Tomography (CT) Imaging

The compound also acts as a contrast medium in CT imaging due to the presence of bromine, which provides significant x-ray attenuation. This property allows for improved visualization of internal structures during imaging procedures .

Drug Delivery Systems

2.1 Theranostic Platforms

PFOZB is being explored in the development of theranostic platforms, which combine therapeutic and diagnostic capabilities. For instance, perfluorooctyl bromide nanoemulsions have been developed to deliver drugs directly to tumors while simultaneously providing imaging capabilities to monitor treatment efficacy . These systems enhance the precision of drug delivery and improve therapeutic outcomes by targeting specific sites within the body.

2.2 Pulmonary Drug Delivery

Research has indicated that PFOZB can be utilized in reverse water-in-fluorocarbon emulsions for pulmonary drug delivery. These emulsions can effectively target respiratory diseases by allowing direct administration of medications to the lungs, thus bypassing systemic circulation and minimizing side effects .

Biomaterials Research

3.1 Oxygen Delivery in Tissue Constructs

this compound is being integrated into biomaterial formulations to enhance oxygen delivery in three-dimensional tissue constructs. The addition of PFOZB significantly affects the mechanical and transport properties of composite hydrogels, which are crucial for tissue engineering applications . This capability is essential for creating environments conducive to cell growth and function.

3.2 Stability and Circulation Enhancement

In vivo studies have demonstrated that PFOZB-stabilized nanocapsules exhibit prolonged circulation times due to their PEG coating, which enhances stability in biological environments. This characteristic is vital for improving the efficacy of drug delivery systems .

Case Studies

Mecanismo De Acción

The mechanism by which perfluorooctylzinc bromide exerts its effects is primarily through its ability to act as a nucleophile in various chemical reactions. The zinc atom in the compound can coordinate with electrophiles, facilitating the transfer of the perfluorooctyl group to the target molecule. This process often involves the formation of a transient organozinc intermediate, which then undergoes further reaction to yield the final product.

Comparación Con Compuestos Similares

Perfluorooctylzinc bromide can be compared with other similar compounds, such as:

Perfluorooctyl bromide: Unlike this compound, perfluorooctyl bromide does not contain a zinc atom and is primarily used as a starting material for the synthesis of organozinc compounds.

Perfluorooctyl iodide: This compound is similar in structure but contains an iodine atom instead of bromine. It exhibits different reactivity and is used in different types of chemical reactions.

Perfluorooctyl lithium: This compound contains a lithium atom instead of zinc and is used in different synthetic applications, particularly in the formation of carbon-lithium bonds.

This compound is unique in its combination of a perfluorinated alkyl group with a zinc atom, providing distinct reactivity and stability compared to other organometallic compounds.

Actividad Biológica

Perfluorooctylzinc bromide (PFZB) is a compound of interest due to its potential applications in various fields, including materials science and biological research. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications. This article reviews the current knowledge on the biological activity of PFZB, supported by data tables, case studies, and detailed research findings.

PFZB is a perfluorinated compound characterized by its unique chemical structure, which imparts distinct properties compared to non-fluorinated analogs. The presence of zinc in its structure suggests potential interactions with biological systems, particularly in enzymatic processes and cellular signaling.

Research indicates that PFZB may exhibit several biological activities:

Case Studies

- Protective Effects Against Oxidative Damage : A study involving perflubron showed significant reductions in lipid peroxidation when cells were treated with the compound and exposed to oxidative agents . Although direct studies on PFZB are lacking, this suggests a hypothesis that PFZB may also possess similar protective mechanisms.

- Environmental Impact Studies : As a member of the per- and polyfluoroalkyl substances (PFAS) family, PFZB has been included in environmental assessments due to concerns over bioaccumulation and toxicity. Case studies have highlighted the persistence of such compounds in aquatic environments, raising questions about their long-term biological effects on ecosystems .

In Vitro Studies

- Cell Culture Experiments : Preliminary experiments using related compounds indicate that PFZB may affect cell viability and proliferation. Further research is needed to quantify these effects specifically for PFZB.

- Oxidative Stress Assays : Utilizing assays similar to those performed with perflubron could provide insights into the oxidative stress response elicited by PFZB.

Data Table: Summary of Biological Activity Studies

Propiedades

IUPAC Name |

bromozinc(1+);1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F17.BrH.Zn/c9-1(10)2(11,12)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)25;;/h;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZDEBARNQEUHO-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-](C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Zn+]Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8BrF17Zn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.